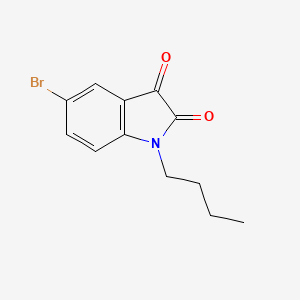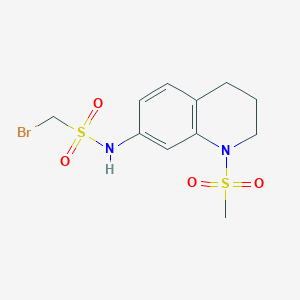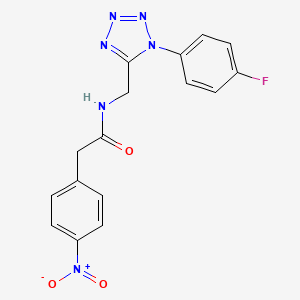![molecular formula C14H15FN2OS2 B2697315 N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide CAS No. 1384561-12-9](/img/structure/B2697315.png)
N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using a steam bath .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluoro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Medicinal Chemistry: It can be used as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action for N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, depending on the target and the context .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar sulfur and nitrogen-containing ring structure and have diverse biological activities.
Thioamides: These compounds also contain sulfur and have applications in medicinal chemistry.
Uniqueness
N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano and fluoro groups, in particular, make it distinct from other similar compounds .
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-fluoro-3-(methylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS2/c1-19-7-11-6-10(2-3-12(11)15)13(18)17-14(8-16)4-5-20-9-14/h2-3,6H,4-5,7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOXFYBTYOEXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=C1)C(=O)NC2(CCSC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2697233.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2697238.png)
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclohexylacetamide](/img/structure/B2697240.png)


![2,4-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2697244.png)


![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)
![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)


